molecular formula C14H20BNO3 B12967708 (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid

(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid

Cat. No.: B12967708
M. Wt: 261.13 g/mol
InChI Key: AMHOQTZTFCVRKM-UHFFFAOYSA-N
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Description

(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid is a boronic acid derivative that has garnered interest in various fields of chemistry and biology. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them useful in a variety of applications, including drug delivery, sensing, and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid typically involves the reaction of 1-pivaloyl-1,2,3,4-tetrahydroquinoline with a boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of boronic acids often involves large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The reaction conditions are optimized to ensure high yield and purity of the final product. This typically involves the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid can undergo various types of chemical reactions, including:

    Oxidation: Boronic acids can be oxidized to form boronic esters or borates.

    Reduction: Reduction reactions can convert boronic acids to boranes.

    Substitution: Boronic acids can participate in substitution reactions, such as the Suzuki-Miyaura coupling, where they react with halides to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

    Reduction: Reducing agents like lithium aluminum hydride can be used.

    Substitution: Palladium catalysts and bases like potassium carbonate are commonly used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, the Suzuki-Miyaura coupling reaction typically produces biaryl compounds, while oxidation reactions can yield boronic esters.

Scientific Research Applications

(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid has several applications in scientific research:

    Chemistry: Used in the synthesis of complex organic molecules through coupling reactions.

    Biology: Employed in the development of sensors for detecting biomolecules.

    Medicine: Investigated for its potential use in drug delivery systems due to its ability to form reversible covalent bonds with diols.

    Industry: Utilized in the production of advanced materials and catalysts .

Mechanism of Action

The mechanism of action of (1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as drug delivery and sensing, where the compound can bind to specific targets and release them under certain conditions. The molecular targets and pathways involved depend on the specific application and the nature of the interacting molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1-Pivaloyl-1,2,3,4-tetrahydroquinolin-8-yl)boronic acid is unique due to its specific structure, which combines the properties of a boronic acid with those of a tetrahydroquinoline derivative. This combination allows it to participate in a wide range of chemical reactions and makes it suitable for various applications in chemistry, biology, and medicine.

Properties

Molecular Formula

C14H20BNO3

Molecular Weight

261.13 g/mol

IUPAC Name

[1-(2,2-dimethylpropanoyl)-3,4-dihydro-2H-quinolin-8-yl]boronic acid

InChI

InChI=1S/C14H20BNO3/c1-14(2,3)13(17)16-9-5-7-10-6-4-8-11(12(10)16)15(18)19/h4,6,8,18-19H,5,7,9H2,1-3H3

InChI Key

AMHOQTZTFCVRKM-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C(=CC=C1)CCCN2C(=O)C(C)(C)C)(O)O

Origin of Product

United States

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